molecular formula C15H14N4O2 B10985003 2-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide

2-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide

Cat. No.: B10985003
M. Wt: 282.30 g/mol
InChI Key: AGZPAJMTHQIHHU-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine moiety and the methoxy group. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a halogenated pyridine derivative.

    Methoxylation: The methoxy group is typically introduced through methylation using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, bases, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industry: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets within cells. It may inhibit enzymes or receptors that are crucial for cell survival and proliferation. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzimidazole core and pyridine moiety make it a versatile scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

2-methoxy-N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C15H14N4O2/c1-21-9-14(20)17-11-2-3-12-13(8-11)19-15(18-12)10-4-6-16-7-5-10/h2-8H,9H2,1H3,(H,17,20)(H,18,19)

InChI Key

AGZPAJMTHQIHHU-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3

Origin of Product

United States

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